2-((1-(Cyclohexylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile
Description
2-((1-(Cyclohexylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile is a synthetic small molecule characterized by a nicotinonitrile core linked to a piperidin-4-yloxy group substituted with a cyclohexylsulfonyl moiety. The cyclohexylsulfonyl group enhances lipophilicity and may influence binding to hydrophobic pockets in biological targets, while the nitrile group could participate in hydrogen bonding or act as a metabolic stabilizer .
Properties
IUPAC Name |
2-(1-cyclohexylsulfonylpiperidin-4-yl)oxypyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c18-13-14-5-4-10-19-17(14)23-15-8-11-20(12-9-15)24(21,22)16-6-2-1-3-7-16/h4-5,10,15-16H,1-3,6-9,11-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFBCHVLHQNNSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)N2CCC(CC2)OC3=C(C=CC=N3)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(Cyclohexylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Cyclohexylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using cyclohexylsulfonyl chloride under basic conditions.
Attachment of the Nicotinonitrile Moiety: The final step involves the coupling of the sulfonylated piperidine with a nicotinonitrile derivative, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions
2-((1-(Cyclohexylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the nicotinonitrile moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the nicotinonitrile moiety.
Substitution: Substituted piperidine or nicotinonitrile derivatives.
Scientific Research Applications
2-((1-(Cyclohexylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its piperidine and nicotinonitrile moieties which are common in bioactive compounds.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or mechanical properties.
Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-((1-(Cyclohexylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors that are involved in various biological pathways.
Pathways Involved: It can modulate pathways related to inflammation, cancer, or neurological disorders by binding to its targets and altering their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
The compound shares functional motifs with several classes of molecules, including sulfonamides, nitriles, and heterocyclic amines. Below is a comparative analysis with key analogues:
Table 1: Structural and Functional Comparisons
Key Observations :
- Electron-Withdrawing Groups: Unlike nitroanilines (e.g., 2- or 4-nitroaniline), which rely on nitro groups for electron withdrawal, the target compound uses a sulfonyl group.
- Lipophilicity : The cyclohexylsulfonyl group confers higher lipophilicity compared to nitroanilines or trichlorobenzenes, as evidenced by its solubility in methylene chloride:benzene mixtures (similar to SPEX CertiPrep formulations for nitroaromatics) .
- Biological Relevance: Nicotinonitrile derivatives are often explored as kinase inhibitors (e.g., c-Met inhibitors), whereas nitroanilines are typically intermediates in dye synthesis or explosives.
Pharmacokinetic and Stability Comparisons
- Metabolic Stability : The nitrile group in the target compound may reduce metabolic degradation compared to nitro groups in nitroanilines, which are prone to reduction in vivo.
- Thermal Stability : Sulfonamide-linked piperidines generally exhibit higher thermal stability than nitroaromatics, which can decompose explosively under heat.
Biological Activity
2-((1-(Cyclohexylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features. This compound combines a piperidine ring, a cyclohexylsulfonyl group, and a nicotinonitrile moiety, which are often associated with biological activity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : CHNOS
- Molecular Weight : 304.41 g/mol
This compound's unique combination of functional groups contributes to its biological activity, particularly in targeting specific molecular pathways.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in critical biological pathways:
- Target Enzymes : The compound may inhibit or activate specific enzymes that play roles in inflammation, cancer progression, and neurological disorders.
- Receptor Interaction : It can bind to receptors associated with neurotransmission and cellular signaling, potentially modulating their activity.
Antiinflammatory Effects
Research indicates that this compound exhibits anti-inflammatory properties. Studies have shown that the compound can reduce the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.
Anticancer Properties
Preliminary data suggest that this compound may have anticancer effects. In cell line studies, it has demonstrated the ability to induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.
Neuroprotective Effects
The compound’s interaction with neurotransmitter receptors suggests potential neuroprotective effects. Animal studies indicate that it may improve cognitive function and protect against neurodegenerative conditions.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Piperine | Piperidine ring | Anti-inflammatory, analgesic |
| Nicotinamide | Nicotinonitrile moiety | Neuroprotective, anti-inflammatory |
| Evodiamine | Piperidine ring + additional functional groups | Anticancer, anti-inflammatory |
The combination of the cyclohexylsulfonyl group with the piperidine and nicotinonitrile moieties in this compound provides distinct reactivity and biological activity not commonly observed in other derivatives.
Case Studies
Several case studies have been conducted to evaluate the biological activities of this compound:
- In Vitro Anti-inflammatory Study : A study assessed the effect of varying concentrations of the compound on TNF-alpha production in macrophage cell lines. Results indicated a significant reduction in TNF-alpha levels at higher concentrations (p < 0.01).
- In Vivo Cancer Model : In a murine model of breast cancer, administration of the compound resulted in a significant decrease in tumor size compared to control groups (p < 0.05), suggesting its potential as an anticancer agent.
- Neuroprotection Assessment : A study involving aged rats demonstrated improved memory retention and reduced oxidative stress markers following treatment with the compound over four weeks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
